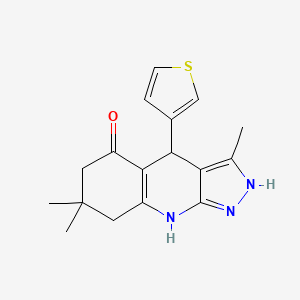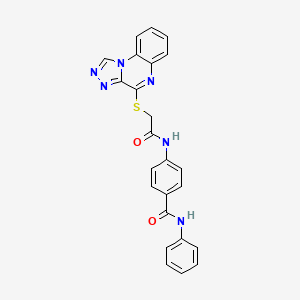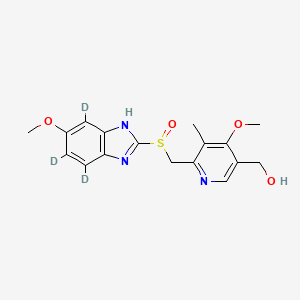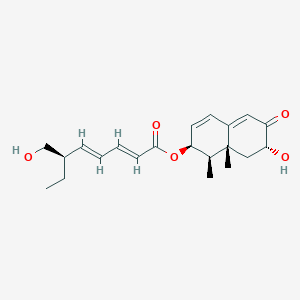
Dendryphiellin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dendryphiellin D is a compound extracted from the plant pathogenic fungus Septoria rudbeckiae, which is found on the halophyte Karelinia caspia. This compound has garnered attention due to its significant biological activities, particularly its ability to reduce nitric oxide production .
Vorbereitungsmethoden
Dendryphiellin D is typically extracted from cultures of the fungus Septoria rudbeckiae. The preparation involves cultivating the fungus under specific conditions that promote the production of secondary metabolites, including this compound . The extraction process usually involves solvent extraction followed by purification techniques such as chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Dendryphiellin D undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dendryphiellin D has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology and medicine, it is investigated for its potential anti-inflammatory and antimicrobial properties. The compound’s ability to inhibit nitric oxide production makes it a candidate for research in treating conditions associated with excessive nitric oxide levels . Additionally, this compound is explored for its potential use in industrial applications, such as the development of new antimicrobial agents .
Wirkmechanismus
The primary mechanism by which Dendryphiellin D exerts its effects is through the inhibition of nitric oxide production. Nitric oxide is a signaling molecule involved in various physiological processes, including inflammation and immune response. By inhibiting nitric oxide production, this compound can potentially reduce inflammation and modulate immune responses . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with enzymes responsible for nitric oxide synthesis .
Vergleich Mit ähnlichen Verbindungen
Dendryphiellin D is part of a family of compounds produced by marine fungi, including Dendryphiellin A, B, C, and E. These compounds share similar structural features but differ in their specific biological activities and chemical properties . For example, Dendryphiellin A and B have been studied for their antimicrobial properties, while Dendryphiellin C and E have shown potential anti-inflammatory effects . The uniqueness of this compound lies in its potent inhibition of nitric oxide production, which sets it apart from other related compounds .
Eigenschaften
Molekularformel |
C21H28O5 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-1,2,7,8-tetrahydronaphthalen-2-yl] (2E,4E,6R)-6-(hydroxymethyl)octa-2,4-dienoate |
InChI |
InChI=1S/C21H28O5/c1-4-15(13-22)7-5-6-8-20(25)26-19-10-9-16-11-17(23)18(24)12-21(16,3)14(19)2/h5-11,14-15,18-19,22,24H,4,12-13H2,1-3H3/b7-5+,8-6+/t14-,15+,18+,19-,21+/m0/s1 |
InChI-Schlüssel |
JOCONTUXRSUXQU-JBTCAVAYSA-N |
Isomerische SMILES |
CC[C@@H](CO)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)O |
Kanonische SMILES |
CCC(CO)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
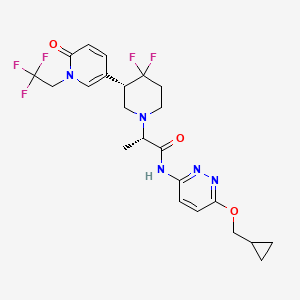
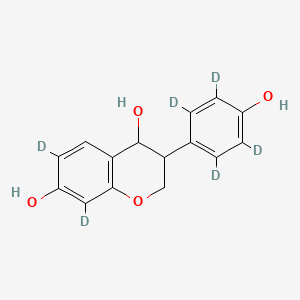
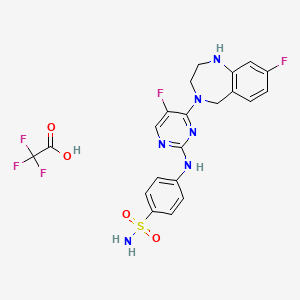
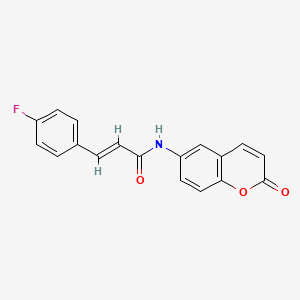
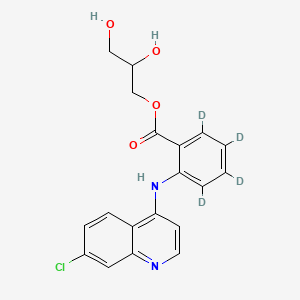
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
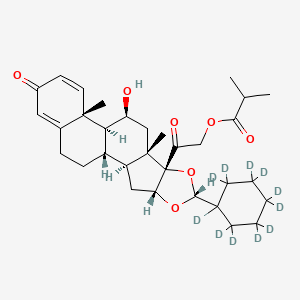
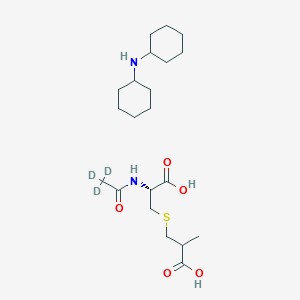
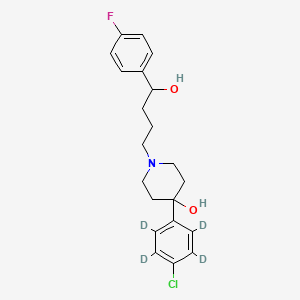
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
